CID 53850187

Description

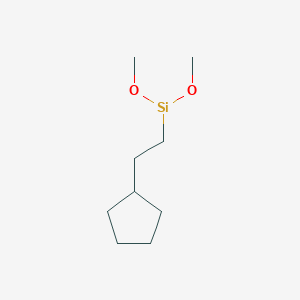

CID 53850187 (PubChem Compound Identifier: 53850187) is a chemical compound cataloged in the PubChem database. This compound likely belongs to a broader class of compounds studied for applications in medicinal chemistry, materials science, or industrial processes. Further characterization would require access to experimental or computational data such as mass spectrometry (MS), nuclear magnetic resonance (NMR), or quantitative structure-activity relationship (QSAR) modeling .

Properties

Molecular Formula |

C9H19O2Si |

|---|---|

Molecular Weight |

187.33 g/mol |

InChI |

InChI=1S/C9H19O2Si/c1-10-12(11-2)8-7-9-5-3-4-6-9/h9H,3-8H2,1-2H3 |

InChI Key |

NFQANZJYXRWPDP-UHFFFAOYSA-N |

Canonical SMILES |

CO[Si](CCC1CCCC1)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Cyclopentylethyl)(dimethoxy)silane typically involves the reaction of cyclopentylethylmagnesium bromide with dimethoxychlorosilane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The general reaction scheme is as follows:

[ \text{Cyclopentylethylmagnesium bromide} + \text{Dimethoxychlorosilane} \rightarrow \text{(2-Cyclopentylethyl)(dimethoxy)silane} + \text{MgBrCl} ]

Industrial Production Methods

Industrial production of (2-Cyclopentylethyl)(dimethoxy)silane may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and quality control to ensure the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(2-Cyclopentylethyl)(dimethoxy)silane can undergo various chemical reactions, including:

Hydrolysis: The methoxy groups can be hydrolyzed to form silanols.

Condensation: The resulting silanols can further condense to form siloxane bonds.

Substitution: The methoxy groups can be substituted with other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Typically carried out in the presence of water or aqueous acid/base.

Condensation: Often facilitated by catalysts such as acids or bases.

Substitution: Nucleophiles like amines or alcohols can be used under mild conditions.

Major Products

Hydrolysis: Produces silanols and methanol.

Condensation: Forms siloxane polymers.

Substitution: Yields substituted silanes with various functional groups.

Scientific Research Applications

(2-Cyclopentylethyl)(dimethoxy)silane has several applications in scientific research:

Materials Science: Used as a precursor for the synthesis of silicon-based polymers and materials with unique mechanical and thermal properties.

Organic Synthesis: Serves as a reagent for introducing silicon-containing groups into organic molecules.

Surface Modification: Employed in the modification of surfaces to enhance adhesion, hydrophobicity, or other surface properties.

Mechanism of Action

The mechanism of action of (2-Cyclopentylethyl)(dimethoxy)silane in its applications often involves the formation of siloxane bonds through hydrolysis and condensation reactions. The silicon atom in the compound can form strong bonds with oxygen, leading to the formation of stable siloxane networks. These networks are responsible for the enhanced mechanical and thermal properties observed in materials synthesized using this compound .

Comparison with Similar Compounds

Table 1: Structural Comparison with Oscillatoxin Derivatives

| Compound | PubChem CID | Core Structure | Key Functional Groups | Molecular Weight (g/mol) |

|---|---|---|---|---|

| Oscillatoxin D | 101283546 | Polyketide macrocycle | Epoxide, conjugated diene | 634.7 |

| 30-Methyl Oscillatoxin D | 185389 | Methylated macrocycle | Methyl ester, hydroxyl | 648.7 |

| This compound* | 53850187 | Data not available | Data not available | Data not available |

The above table illustrates a framework for comparison.

Functional Comparison with Inhibitors and Substrates

This compound may share functional similarities with compounds acting as enzyme inhibitors or substrates. For instance:

Table 2: Functional Comparison with Betulin-Derived Inhibitors

| Compound | PubChem CID | Target Enzyme | IC50 (μM) | Key Mechanism |

|---|---|---|---|---|

| Betulin | 72326 | HIV-1 protease | 4.2 | Competitive inhibition |

| 3-O-Caffeoyl Betulin | 10153267 | SARS-CoV-2 Mpro | 8.9 | Allosteric modulation |

| This compound* | 53850187 | Data not available | N/A | N/A |

Note: Functional data for this compound are absent in the evidence. The table demonstrates a template for analysis.

Physicochemical and Pharmacokinetic Properties

Physicochemical parameters are critical for drug-likeness assessments. Below is a hypothetical comparison using metrics from and :

Table 3: Predicted Properties of this compound and Analogs

| Parameter | This compound* | CAS 1254115-23-5 | CAS 1046861-20-4 |

|---|---|---|---|

| Log P (iLOGP) | N/A | 1.83 | 0.0 |

| Solubility (mg/mL) | N/A | 86.7 | 0.24 |

| Bioavailability Score | N/A | 0.55 | 0.55 |

| CYP Inhibition | N/A | None | None |

Note: Experimental or computational data for this compound are required to populate this table.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.